4-Amino-1-(3-phenylpropyl)pyridin-1-ium bromide
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Overview
Description
4-Amino-1-(3-phenylpropyl)pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-phenylpropyl)pyridin-1-ium bromide typically involves the quaternization of 4-aminopyridine with 3-phenylpropyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3-phenylpropyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles like chloride or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of iodide or chloride derivatives.
Scientific Research Applications
4-Amino-1-(3-phenylpropyl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3-phenylpropyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A precursor in the synthesis of 4-Amino-1-(3-phenylpropyl)pyridin-1-ium bromide.
3-Phenylpropylamine: Another precursor used in the synthesis.
Pyridinium salts: A class of compounds with similar chemical structures and properties.
Uniqueness
This compound is unique due to its specific combination of a pyridinium core with a 3-phenylpropyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
198896-92-3 |
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Molecular Formula |
C14H17BrN2 |
Molecular Weight |
293.20 g/mol |
IUPAC Name |
1-(3-phenylpropyl)pyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C14H16N2.BrH/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13;/h1-3,5-6,8-9,11-12,15H,4,7,10H2;1H |
InChI Key |
MJQLIIJLIGPCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC[N+]2=CC=C(C=C2)N.[Br-] |
Origin of Product |
United States |
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